![molecular formula C19H22FN5O2 B2965846 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide CAS No. 922009-46-9](/img/structure/B2965846.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are often used in the development of new drugs due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This would provide information on the arrangement of atoms in the molecule and any functional groups present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrazolo[3,4-d]pyrimidines can participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Biological Activity
Research on similar fluorine-substituted pyrazolo and pyrimidine derivatives indicates a wide range of synthetic approaches and potential biological activities. For instance, compounds with fluorine substitutions on the pyrazolo[1,5-a]pyrimidine scaffold have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. Such compounds, including fluoroalkyl and fluoroalkynyl analogues, have displayed subnanomolar affinity for TSPO, comparable to known ligands, and have been explored as in vivo PET radiotracers for neuroinflammation (Damont et al., 2015).
Anticancer Applications
Fluorine-containing heterocyclic compounds, such as those with pyrazolo[3,4-d]pyrimidine cores, have been synthesized and tested for anticancer activity. Certain derivatives have demonstrated efficacy against various cancer cell lines, suggesting the potential of these compounds in anticancer drug development. The structural features, including the presence of fluorine atoms and specific substituents, play a significant role in determining the compounds' biological activities and their selectivity towards different cancer types (Hammam et al., 2005).
Imaging and Diagnostic Applications
Fluorine-18 labeled pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential in positron emission tomography (PET) imaging, particularly in detecting tumors. These compounds, designed with specific fluorine substitutions, have shown promising results in in vitro and in vivo studies for tumor imaging, indicating their utility in diagnostic applications and cancer research (Xu et al., 2011).
Future Directions
properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-2-3-8-17(26)21-9-10-25-18-15(11-23-25)19(27)24(13-22-18)12-14-6-4-5-7-16(14)20/h4-7,11,13H,2-3,8-10,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCDYINJBNQXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


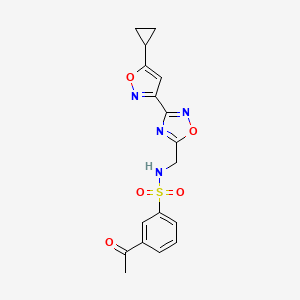
![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)
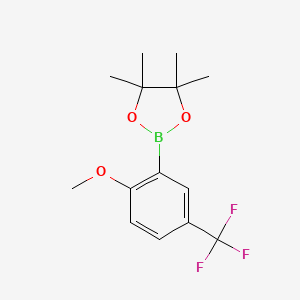

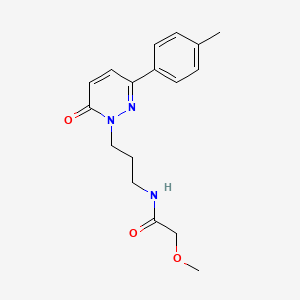
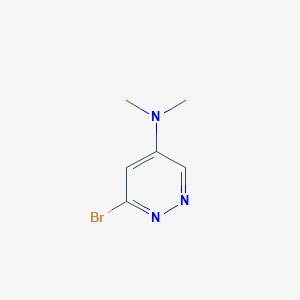
![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2965775.png)
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)
![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)
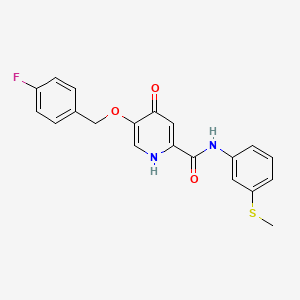


![4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride](/img/structure/B2965786.png)